5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
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Overview
Description
Mechanism of Action
The mechanism of action of 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, this compound-based compounds have been shown to exhibit anticancer activity by inducing cell cycle arrest, apoptosis, and DNA damage in cancer cells. This compound-based compounds have also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. This compound can be easily modified to introduce different functional groups that can improve the pharmacological properties of the resulting compounds. However, one of the limitations of using this compound is its relatively low yield during synthesis, which can limit its availability for large-scale experiments.
Future Directions
There are several future directions for the use of 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid in scientific research. One potential area of interest is the development of this compound-based compounds as novel anticancer agents, particularly for the treatment of drug-resistant cancers. Another potential area of interest is the use of this compound-based compounds as antimicrobial agents, particularly for the treatment of drug-resistant bacterial and fungal infections. Additionally, the use of this compound as a building block for the synthesis of other biologically active compounds, such as enzyme inhibitors and receptor antagonists, is an area of ongoing research.
Synthesis Methods
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoaniline with ethyl glyoxylate to form an intermediate, which is then converted to this compound through cyclization and subsequent oxidation steps. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds, such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. This compound can be easily modified to introduce different functional groups that can improve the pharmacological properties of the resulting compounds. For example, this compound has been used as a starting material for the synthesis of isoquinoline-based inhibitors of protein kinases, which are important targets for cancer therapy.
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORFOKVGCPMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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